molecular formula C9H11ClO4S2 B1443461 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride CAS No. 1250742-44-9

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride

Cat. No. B1443461
M. Wt: 282.8 g/mol
InChI Key: ZWHGSOACWLFGCI-UHFFFAOYSA-N
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Description

“4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1250742-44-9 . It has a molecular weight of 282.77 . The IUPAC name for this compound is 4-(propylsulfonyl)benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride” include a molecular weight of 282.77 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Reactivity

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride belongs to a class of compounds known for their varied chemical reactivity. The synthesis of benzenesulfonyl halides, including structures similar to 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride, involves a range of preparative procedures. A principal method involves the reaction of sulfonyl chloride with a hydroxyl-containing compound in the presence of a base. These compounds are known for their ability to undergo various reactions, such as the formation of sulfones from tosyl hydrazide reacting with alkyl or activated aryl halides (Brown, 1991).

Structural Analysis

A detailed structural analysis of molecules similar to 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride has been performed through techniques like gas-phase electron diffraction and quantum chemical studies. For example, studies on 4-nitrobenzene sulfonyl chloride, a structurally related compound, provide insights into the conformer present in the gas phase and the experimental values of structural parameters, which are crucial for understanding the chemical behavior of these types of compounds (Petrov et al., 2009).

Electrophilic Cyclization and Addition Reactions

4-Sulfonylated compounds have been involved in electrophilic cyclization and addition reactions. Reaction with different electrophilic reagents results in cyclization or addition reaction, depending on the substituent at the sulfur atom, showcasing the versatility of these compounds in synthetic chemistry (Ivanov, Parushev, & Christov, 2014).

Sulfonylation in Organic Synthesis

Sulfonyl groups play a critical role in the sulfonylation process, a pivotal reaction in organic synthesis. For instance, benzene and substituted benzenes have been sulfonylated using 4-methyl benzenesulfonyl chloride in ionic liquids, showing the compound's applicability in facilitating such chemical transformations (Nara, Harjani, & Salunkhe, 2001).

Safety And Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle with care, using protective gloves, clothing, and eye/face protection, and to use only in a well-ventilated area .

properties

IUPAC Name

4-propylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHGSOACWLFGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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